N-Phenylazetidine
CAS No.: 3334-89-2
Cat. No.: VC8179005
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 3334-89-2 | 
|---|---|
| Molecular Formula | C9H11N | 
| Molecular Weight | 133.19 g/mol | 
| IUPAC Name | 1-phenylazetidine | 
| Standard InChI | InChI=1S/C9H11N/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6H,4,7-8H2 | 
| Standard InChI Key | JNWYXXQAOGBPNL-UHFFFAOYSA-N | 
| SMILES | C1CN(C1)C2=CC=CC=C2 | 
| Canonical SMILES | C1CN(C1)C2=CC=CC=C2 | 
Introduction
Synthesis and Structural Characterization
Regio- and Diastereoselective Synthesis
N-Phenylazetidine can be synthesized via stereospecific cross-coupling reactions or superbase-mediated ring-closure strategies. A scalable two-step method involving oxiranylmethyl-substituted benzylamines has been developed to achieve regio- and diastereoselective formation of 2-arylazetidines . Key steps include:
- 
Epoxide Functionalization: Reacting epichlorohydrin with secondary amines (e.g., N-methylbenzylamine) to form benzylaminomethyl-oxiranes.
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Superbase-Induced Cyclization: Treating oxiranes with a combination of tert-butoxide, diisopropylamine, and butyllithium at −78°C to induce azetidine ring formation .
 
This method avoids transition metals and achieves yields exceeding 60% under kinetic control, favoring four-membered ring formation over thermodynamically stable five-membered analogs .
Table 1: Representative Synthesis Conditions for N-Phenylazetidine Derivatives
| Starting Material | Reagents | Temperature | Yield (%) | 
|---|---|---|---|
| N-Benzyl-N-methyloxirane | t-BuOK, iPr₂NH, BuLi | −78°C | 60 | 
| Tosylate derivatives | NaH, DMF | 40°C | 55–70 | 
Structural Analysis
The azetidine ring in N-phenylazetidine adopts a puckered conformation to alleviate angle strain, with the phenyl group at the 1-position contributing to electronic delocalization. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
- 
¹H NMR (CDCl₃): Resonances at δ 7.37–7.21 ppm (aryl protons), 3.64–2.32 ppm (azetidine ring protons) .
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Ring Strain: The bond angle distortion (≈88° for C–N–C) results in a ring strain energy of ~25 kcal/mol, driving its reactivity .
 
Polymerization and Reaction Mechanisms
Cationic Ring-Opening Polymerization
N-Phenylazetidine undergoes cationic polymerization using initiators like methyl trifluoromethanesulfonate or poly(tetrahydrofuran) macroinitiators . Key features include:
- 
Propagation: Nucleophilic attack by the azetidine nitrogen on the electrophilic initiator, forming azetidinium intermediates.
 - 
Termination: Intermolecular nucleophilic attack by pendant N-phenylamino groups, leading to branched polyamines .
 
Table 2: Thermodynamic Parameters for Polymerization
| Parameter | Value (kJ/mol) | 
|---|---|
| ΔHₚ‡ (Propagation) | 68 | 
| ΔHₜ‡ (Termination) | 46 | 
| ΔSₚ‡ (Propagation) | 68 J/(mol·K) | 
| ΔSₜ‡ (Termination) | 169 J/(mol·K) | 
The reaction proceeds efficiently even at 10°C, achieving near-complete conversion within 24 hours .
Block Copolymer Synthesis
Alpha-benzyloxy-omega-(N-phenylazetidinium) poly(tetrahydrofuran) initiators enable the synthesis of poly(THF)-block-poly(NPA) copolymers. Gel permeation chromatography (GPC) confirms narrow polydispersity (Đ ≈ 1.2) for these materials .
Functional Derivatives and Applications
Sulfonamide Derivatives
N-Phenylazetidine-3-sulfonamide, a derivative, exhibits potential in medicinal chemistry due to its sulfonamide group (−SO₂−NH₂), which enhances binding to biological targets. Applications include:
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Antimicrobial Agents: Disrupting bacterial folate synthesis.
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Enzyme Inhibitors: Targeting carbonic anhydrase or matrix metalloproteinases.
 
Materials Science
Poly(N-phenylazetidine) demonstrates utility in:
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